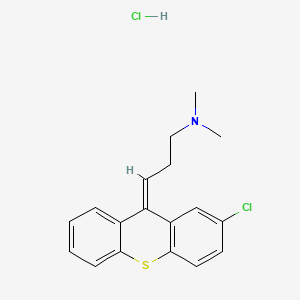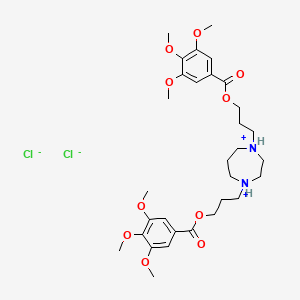
6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digalacturonic acid is a dimer of galacturonic acid, a sugar acid derived from galactose. It is a significant component of pectin, a polysaccharide found in the cell walls of plants. Digalacturonic acid is often used in research to study the enzymatic breakdown of pectin and the biochemistry of plant cell walls .
準備方法
Synthetic Routes and Reaction Conditions: Digalacturonic acid is typically prepared through the controlled enzymatic hydrolysis of polygalacturonic acid. This process involves the use of specific enzymes, such as polygalacturonase, which catalyze the hydrolysis of the glycosidic bonds in polygalacturonic acid, resulting in the formation of digalacturonic acid .
Industrial Production Methods: The industrial production of digalacturonic acid involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis using commercial pectinase preparations. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to achieve a high yield of digalacturonic acid .
Types of Reactions:
Oxidation: Digalacturonic acid can undergo oxidation reactions, where the aldehyde group at C1 is oxidized to a carboxylic acid group.
Reduction: The carboxylic acid groups in digalacturonic acid can be reduced to form alcohols.
Substitution: The hydroxyl groups in digalacturonic acid can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Oxidation of digalacturonic acid results in the formation of galactaric acid.
Reduction: Reduction leads to the formation of galactitol.
Substitution: Esterification or etherification reactions produce various esters or ethers of digalacturonic acid.
科学的研究の応用
Digalacturonic acid has a wide range of applications in scientific research:
作用機序
Digalacturonic acid exerts its effects primarily through its interaction with enzymes involved in pectin metabolism. It serves as a substrate for pectinases, which catalyze the hydrolysis of the glycosidic bonds in pectin. This interaction is crucial for the breakdown of pectin into smaller oligosaccharides and monosaccharides, which can then be utilized by microorganisms or further processed in various industrial applications .
類似化合物との比較
Galacturonic Acid: A monomer of digalacturonic acid, it is also a component of pectin and undergoes similar enzymatic reactions.
Galactonic Acid: An oxidized form of galactose with a carboxylic group at C1.
Mucic Acid:
Uniqueness: Digalacturonic acid is unique due to its dimeric structure, which allows it to bridge between two proteins, forming hydrogen bonds and facilitating the co-crystallization of enzymes such as proteinase K. This property makes it particularly valuable in enzymology research and the study of protein-ligand interactions .
特性
IUPAC Name |
6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQLSSECRIKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)







![trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7803750.png)


